Isoform Selectivity Profile of Pictilisib Compared with Pan-Class I and Isoform-Selective PI3K Inhibitors
Pictilisib exhibits a distinct pan-class I PI3K inhibition profile characterized by equipotent activity against p110α and p110δ (IC50 = 3 nM for both), with modest 11-fold selectivity over p110β (IC50 = 33 nM) and 25-fold selectivity over p110γ (IC50 = 75 nM) in cell-free biochemical assays [1]. This profile differs fundamentally from isoform-selective inhibitors: idelalisib demonstrates >40- to 300-fold selectivity for p110δ over other class I isoforms , and alpelisib shows α-selective inhibition [2]. In comparative selectivity assessments using a panel of Formula I compounds, both taselisib and pictilisib exhibited stronger activity against PI3Kδ than against PI3Kα (selectivity ratio <1), whereas comparator compounds 101-107 achieved α-to-δ selectivity ratios ranging from 301-fold to 634-fold [2].
| Evidence Dimension | PI3K isoform inhibitory activity (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 3 nM; PI3Kβ: 33 nM; PI3Kδ: 3 nM; PI3Kγ: 75 nM; mTOR: 580 nM; DNA-PK: 1,230 nM |
| Comparator Or Baseline | Idelalisib: p110δ IC50 = 2.5 nM, >40- to 300-fold selectivity over p110α/β/γ; Taselisib: selectivity ratio (α:δ) <1; Formula I compounds: α:δ selectivity 301- to 634-fold |
| Quantified Difference | Pictilisib shows 11-fold selectivity for α/δ over β; 25-fold over γ. No α/δ selectivity (ratio = 1:1) vs. idelalisib (>40- to 300-fold δ-selective) and Formula I compounds (>300-fold α-selective) |
| Conditions | Cell-free biochemical kinase inhibition assays; recombinant PI3K isoforms expressed in Sf9 insect cells or equivalent systems |
Why This Matters
The equipotent p110α/δ inhibition profile distinguishes pictilisib from both α-selective inhibitors (e.g., alpelisib) and δ-selective inhibitors (e.g., idelalisib), enabling dual-pathway interrogation in experimental systems where both isoforms contribute to signaling output.
- [1] Folkes AJ, et al. J Med Chem. 2008;51(18):5522-5532. doi:10.1021/jm800295d View Source
- [2] BindingDB. Assay Summary: Biochemical Inhibition of Four PI3K Isoforms by Formula I Compounds with Taselisib and Pictilisib as Comparators. Entry ID: 9573. View Source
